3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with significant relevance in medicinal chemistry. This compound, with the molecular formula and a molecular weight of 344.16 g/mol, is recognized for its potential therapeutic applications, particularly in developing new pharmaceuticals. Its structure incorporates a bromophenyl group and a pyridine moiety, which contribute to its biological activity.
This compound can be classified under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The synthesis of 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid has been documented in various research studies, highlighting its importance as a research compound in drug discovery and development.
The synthesis of 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes or ketones with hydrazine derivatives to form intermediate pyrazoles, followed by further functionalization to introduce the carboxylic acid group.
The detailed synthesis pathway can vary based on specific experimental conditions and desired yields .
The molecular structure of 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid features a pyrazole ring fused with a brominated phenyl group and a pyridine ring. The carboxylic acid functional group is located at the 4-position of the pyrazole ring.
3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and pyrazoles:
These reactions are facilitated by the presence of functional groups that allow for nucleophilic attacks or electrophilic substitutions, making this compound versatile for further modifications in synthetic organic chemistry .
The mechanism of action for compounds like 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid often involves the interaction with specific biological targets such as enzymes or receptors within cells.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm structural integrity and purity during synthesis .
3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid has several scientific uses:
The ongoing research into its properties continues to unveil new potential applications in pharmacology and biochemistry, underscoring its significance in contemporary scientific inquiry .
The pharmacophoric value of pyrazoles stems from their capacity to serve as:
Bidirectional Hydrogen Bond Acceptors/Donors: The adjacent nitrogen atoms (N1 and N2) create a polarized region capable of forming dual hydrogen bonds with enzyme active sites. The N2-H functionality acts as a strong hydrogen bond donor, while N1 functions as an acceptor, collectively enabling interactions with residues like aspartate, glutamate, or histidine [3] [9]. The carboxylic acid at C4 further extends hydrogen-bonding capacity, often serving as an anchor point for ionic interactions with basic amino acid residues.
Spatial Organizers for Pharmacophore Alignment: The planar pyrazole ring positions substituents at defined angles (approximately 120° between C3 and C4), enabling optimal spatial presentation of pharmacophoric elements. For instance, in the target compound 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, the bromophenyl and pyridinyl groups project orthogonally from the central core, facilitating simultaneous interaction with distinct binding pockets [3] [8]. This geometric control is crucial for achieving high-affinity binding to allosteric sites or protein-protein interaction interfaces.
Metabolic Stability Enhancers: Compared to imidazole analogs, pyrazoles demonstrate superior metabolic stability due to reduced susceptibility to oxidative metabolism at the carbon positions. The electron-deficient nature of the ring system decreases electrophilic character at C4, potentially mitigating unwanted covalent adduct formation [4]. Bromine incorporation further enhances stability by sterically blocking metabolic soft spots and reducing electron density at adjacent carbons.
Table 1: Clinically Validated Pyrazole-Based Drugs Illustrating Scaffold Versatility
Drug Name | Therapeutic Category | Key Substituents | Biological Target |
---|---|---|---|
Celecoxib | NSAID | 1-(4-Methylphenyl); 4-(4-Sulfamoylphenyl) | Cyclooxygenase-2 (COX-2) |
Rimonabant | Anti-obesity (withdrawn) | 1-(Piperidin-1-yl); 4-(Chlorophenyl) | Cannabinoid Receptor CB1 |
CDPPB | Antipsychotic (experimental) | 3-(4-Chlorophenyl); 1-(3-Chloropyridin-4-yl) | Metabotropic Glutamate Receptor mGluR5 |
Difenamizole | Analgesic | 1,3-Diphenyl; 4-Carbomethoxy | Multiple CNS targets |
Target Compound | Research Compound | 1-(Pyridin-4-yl); 3-(2-Bromophenyl); 4-COOH | Under Investigation |
The specific substituent pattern in 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid creates a synergistic pharmacophore with distinct structural advantages:
Table 2: Electronic and Steric Properties of Key Substituents in the Target Compound
Substituent | Electrostatic Potential | Steric Parameters (ų) | Key Interactions | Role in Target Binding |
---|---|---|---|---|
2-Bromophenyl (C3) | δ⁺ on Br (σ-hole: +15-20 kcal/mol) | Van der Waals: 22.4 | Halogen bonding; Hydrophobic contact; π-Stacking | Enzyme allosteric pocket occupation |
Pyridin-4-yl (N1) | δ⁻ on N (σ: -30 kcal/mol) | Van der Waals: 17.2 | Metal coordination; H-bond acceptance; Cation-π | Solvent-facing polar interactions |
C4-Carboxylic Acid | δ⁻ on O (σ: -40 kcal/mol) | Van der Waals: 10.5 | Salt bridge; Bidentate H-bonding; Electrostatic | Catalytic site anchoring |
Table 3: Comparative Analysis of Bromophenyl Isomers in Pyrazole Derivatives
Isomeric Position | Torsional Barrier (kcal/mol) | Halogen Bond Strength (kcal/mol) | π-Stacking Energy (kcal/mol) | Synthetic Accessibility |
---|---|---|---|---|
Ortho (2-Bromo) | 8-12 | -4.8 to -5.3 | -6.1 to -7.2 | Moderate |
Meta (3-Bromo) | 2-4 | -4.5 to -4.9 | -5.3 to -6.1 | High |
Para (4-Bromo) | <2 | -4.2 to -4.6 | -4.8 to -5.7 | High |
The strategic combination of these elements in 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid creates a multifunctional scaffold capable of simultaneous engagement with complementary binding regions: the ortho-bromophenyl occupies hydrophobic clefts, the pyridinyl nitrogen targets polar/charged residues, and the carboxylic acid anchors to catalytic or allosteric sites. This balanced pharmacophore profile, coupled with synthetic tractability, positions bromoaryl-pyridinyl pyrazoles as privileged structures for developing modulators of kinases, GPCRs, and epigenetic enzymes where such substitution patterns are prevalent [3] [4] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0